Fmoc-L-glutaminol
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Overview
Description
Fmoc-L-glutaminol, also known as fluorenylmethyloxycarbonyl-L-glutaminol, is a derivative of the amino acid L-glutamine. It is commonly used in peptide synthesis as a protecting group for the amino group, allowing for the selective deprotection and coupling of amino acids during the synthesis of peptides and proteins. The fluorenylmethyloxycarbonyl group is particularly favored due to its stability under acidic conditions and its ease of removal under basic conditions.
Mechanism of Action
Target of Action
Fmoc-L-glutaminol is a derivative of the amino acid glutamine . Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Mode of Action
They can affect the secretion of anabolic hormones, provide fuel during physical activity, enhance mental performance during stress-related tasks, and help prevent exercise-induced muscle damage .
Biochemical Pathways
This compound, as a derivative of glutamine, may be involved in several biochemical pathways. Glutamine plays a crucial role in cell biosynthesis and bioenergetics, including redox homeostasis, synthesis of metabolites that drive the tricarboxylic acid (TCA) cycle, generation of antioxidants to eliminate reactive oxygen species (ROS), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .
Pharmacokinetics
It is known that amino acids and their derivatives are rapidly absorbed and eliminated from the body . The pharmacokinetics of these compounds can be influenced by various factors, including the dose, the individual’s metabolic rate, and other physiological factors.
Result of Action
The result of this compound action is likely to be multifaceted, given the wide range of processes that glutamine and its derivatives can influence. These can include enhanced secretion of anabolic hormones, increased fuel supply during exercise, improved mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Biochemical Analysis
Biochemical Properties
Fmoc-L-glutaminol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, often involving the formation of peptide bonds .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to have antibacterial activity, targeting and destroying bacterial cell membranes, causing cytoplasmic leakage and eventually cell death .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . The compound is used as a temporary protecting group for the N-terminus in solid-phase peptide synthesis (SPPS), a process that does not disturb the acid-labile linker between the peptide and the resin .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. The compound has a melting point of 191-197°C , indicating its stability under normal conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-glutaminol typically involves the protection of the amino group of L-glutamine with the fluorenylmethyloxycarbonyl group. This can be achieved through the reaction of L-glutamine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate, which reacts with the amino group of L-glutamine to form the protected compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is typically purified through crystallization or chromatography techniques to achieve the desired quality for use in peptide synthesis.
Chemical Reactions Analysis
Types of Reactions: Fmoc-L-glutaminol undergoes several types of chemical reactions, including:
Deprotection: The fluorenylmethyloxycarbonyl group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Coupling Reactions: The protected amino group can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide is commonly used for the removal of the fluorenylmethyloxycarbonyl group.
Coupling: Coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are often used in peptide synthesis to facilitate the formation of peptide bonds.
Major Products Formed:
Deprotection: The major product formed is L-glutaminol, with the fluorenylmethyloxycarbonyl group being removed as a byproduct.
Coupling: The major products are peptides or proteins with the desired sequence of amino acids.
Scientific Research Applications
Fmoc-L-glutaminol is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a protecting group in the synthesis of peptides and proteins, allowing for the selective deprotection and coupling of amino acids.
Drug Development: this compound is used in the synthesis of peptide-based drugs and therapeutic agents.
Biomaterials: It is used in the development of peptide-based hydrogels and other biomaterials for tissue engineering and drug delivery.
Comparison with Similar Compounds
Fmoc-L-glutamine: Similar to Fmoc-L-glutaminol but with a different functional group.
Fmoc-L-lysine: Another amino acid derivative used in peptide synthesis.
Uniqueness: this compound is unique due to its specific functional group, which provides distinct properties and reactivity compared to other Fmoc-protected amino acids. Its use in peptide synthesis allows for the selective protection and deprotection of the amino group, facilitating the efficient synthesis of complex peptides and proteins .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-5-amino-1-hydroxy-5-oxopentan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c21-19(24)10-9-13(11-23)22-20(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18,23H,9-12H2,(H2,21,24)(H,22,25)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFBQRPCTZMXRU-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)N)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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